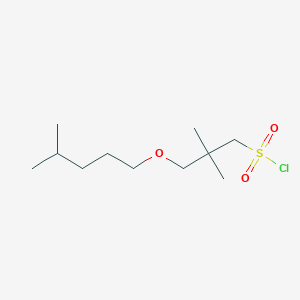
1-(2-Bromoethoxy)-3-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethoxy)-3-methylbutane is an organic compound with the molecular formula C7H15BrO It is a brominated ether, which means it contains a bromine atom attached to an ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromoethoxy)-3-methylbutane can be synthesized through the reaction of 3-methyl-1-butanol with 2-bromoethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ether bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethoxy)-3-methylbutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ether group can be oxidized to form carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of 3-methyl-1-butanol.
Elimination Reactions: Formation of 3-methyl-1-butene.
Oxidation: Formation of 3-methylbutanal or 3-methylbutanoic acid.
Scientific Research Applications
1-(2-Bromoethoxy)-3-methylbutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a reagent in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethoxy)-3-methylbutane involves its reactivity as a brominated ether. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The ether group can also participate in various chemical transformations, contributing to the compound’s versatility in synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromoethoxy)-2-methylpropane
- 1-(2-Bromoethoxy)-3-methylpentane
- 1-(2-Bromoethoxy)-2-methylbutane
Uniqueness
1-(2-Bromoethoxy)-3-methylbutane is unique due to its specific molecular structure, which combines a brominated ether with a branched alkyl chain. This structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable in various synthetic applications.
Properties
Molecular Formula |
C7H15BrO |
|---|---|
Molecular Weight |
195.10 g/mol |
IUPAC Name |
1-(2-bromoethoxy)-3-methylbutane |
InChI |
InChI=1S/C7H15BrO/c1-7(2)3-5-9-6-4-8/h7H,3-6H2,1-2H3 |
InChI Key |
DSQWYUVUGUHMMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


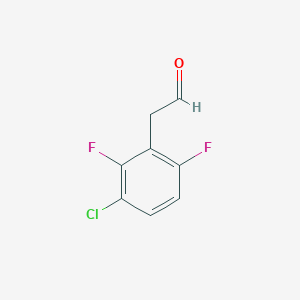
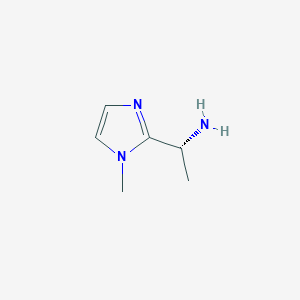
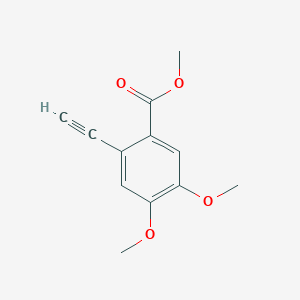
![2-cyano-3-(5-methylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B13562247.png)

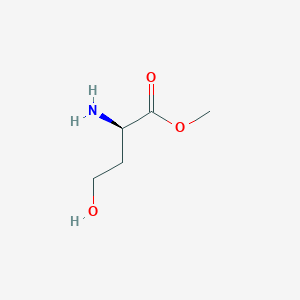
![rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]aceticacidhydrochloride,cis](/img/structure/B13562260.png)
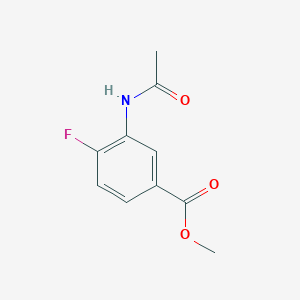
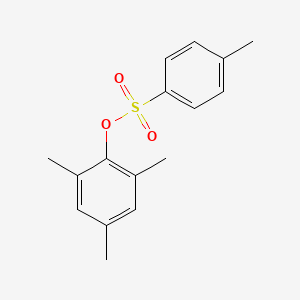
![Sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13562274.png)

![6-Oxa-3-azabicyclo[3.1.0]hexane-3-sulfonyl fluoride](/img/structure/B13562289.png)

